An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: A Tool for Probing Glucose Transport
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: A Tool for Probing Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog. Its primary function as a competitive inhibitor of glucose transport allows for the specific investigation of glucose transporter (GLUT) kinetics and cellular glucose uptake mechanisms. This document details the physicochemical properties of 3-OMG, presents quantitative data on its interaction with various glucose transporters, provides a detailed experimental protocol for its use in glucose transport assays, and illustrates its application in studying insulin-mediated signaling pathways.
Introduction to 3-O-Methyl-D-glucopyranose
3-O-Methyl-D-glucopyranose is a synthetic monosaccharide derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group.[1][2] This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] Consequently, 3-OMG is transported into the cell by the same facilitative glucose transporters (GLUTs) as D-glucose but is not further metabolized, making it an invaluable tool for isolating and studying the transport step of glucose uptake.[3] Its accumulation inside the cell is solely dependent on the activity of glucose transporters, providing a direct measure of transport kinetics without the confounding effects of subsequent metabolic pathways.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-O-Methyl-D-glucopyranose is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₆ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 13224-94-7 | [2] |
| Synonyms | 3-O-Methylglucose, 3-O-Methyl-D-glucose | [2] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Solubility | Soluble in water | Sigma-Aldrich |
| Melting Point | 167-169 °C | Sigma-Aldrich |
Primary Function: A Probe for Glucose Transport
The principal application of 3-O-Methyl-D-glucopyranose in research is the quantitative analysis of facilitative glucose transport. Because it is a substrate for GLUT transporters but not a substrate for downstream metabolic enzymes, it allows for the specific measurement of glucose transporter activity. This is particularly useful in:
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Determining the kinetic parameters (Kₘ and Vₘₐₓ) of different GLUT isoforms. By measuring the rate of 3-OMG uptake at various concentrations, researchers can characterize the affinity and maximum transport velocity of specific transporters expressed in cells or tissues.
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Investigating the regulation of glucose transport. 3-OMG is used to study the effects of various stimuli, such as hormones (e.g., insulin), growth factors, and pharmacological agents, on the activity of glucose transporters.
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Diagnosing diseases related to impaired glucose transport. For example, the uptake of radiolabeled 3-OMG in erythrocytes is used as a diagnostic tool for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[4]
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Distinguishing between glucose transport and metabolism. In studies of cellular metabolism, 3-OMG can be used as a control to differentiate the effects of a given treatment on glucose uptake versus its subsequent metabolic fate.
Quantitative Data: Transport Kinetics of 3-O-Methyl-D-glucopyranose
The following tables summarize the kinetic parameters of 3-O-Methyl-D-glucopyranose transport by various glucose transporters in different experimental systems.
Table 3.1: Michaelis-Menten Constants (Kₘ) for 3-O-Methyl-D-glucopyranose Transport
| Transporter | Cell Type/System | Kₘ (mM) | Reference |
| GLUT1 | Xenopus Oocytes | 26.2 | [5] |
| GLUT1 | Human Erythrocytes | 5.9 - 6.0 | [6] |
| GLUT3 | Xenopus Oocytes | 10.6 | [7] |
| GLUT4 | Xenopus Oocytes | 4.3 | [5] |
| Overall | Isolated Rat Hepatocytes | 16.8 - 18.1 | [8] |
| Overall | Newborn Pig Red Blood Cells | 15.2 - 18.2 | [1] |
Table 3.2: Maximum Transport Velocities (Vₘₐₓ) for 3-O-Methyl-D-glucopyranose Transport
| Transporter | Cell Type/System | Vₘₐₓ | Reference |
| GLUT1 | Xenopus Oocytes | 3.5 nmol/min/cell | [5] |
| GLUT1 | Rat Thymocytes | 1.36 ± 0.16 mmol/min/L cell water | [6] |
| GLUT4 | Xenopus Oocytes | 0.7 nmol/min/cell | [5] |
| Overall | Isolated Rat Hepatocytes | 78.8 - 86.2 mmol/L cell water/min | [8] |
| Overall | Human Erythrocytes | 35.32 µmol/mL cell x min | [9] |
Experimental Protocol: Measuring Glucose Transport Using [³H]-3-O-Methyl-D-glucopyranose
This section provides a detailed methodology for a typical glucose transport assay in cultured adherent cells using radiolabeled 3-O-Methyl-D-glucopyranose.
Materials
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Cultured cells (e.g., adipocytes, myotubes) grown in appropriate multi-well plates
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Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
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[³H]-3-O-Methyl-D-glucopyranose (radiolabeled tracer)
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Unlabeled 3-O-Methyl-D-glucopyranose (for competition and standard curve)
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Insulin or other stimulating agent
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Phloridzin or Cytochalasin B (glucose transport inhibitors)
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Cell lysis buffer (e.g., 0.1 M NaOH)
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Scintillation cocktail
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Scintillation counter
Experimental Workflow
Caption: Experimental workflow for measuring glucose transport using [³H]-3-O-Methyl-D-glucopyranose.
Detailed Steps
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Cell Culture: Plate cells in multi-well plates and grow to the desired confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).
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Serum Starvation: Prior to the assay, serum-starve the cells for 3-18 hours in a serum-free medium. This minimizes basal glucose transport.
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Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30-60 minutes at 37°C to bring them to a resting state.
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Stimulation: For insulin-stimulated glucose uptake, add insulin to the desired final concentration and incubate for the appropriate time (e.g., 20-30 minutes). For basal uptake, add vehicle control.
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Initiate Transport: Add a known concentration of [³H]-3-O-Methyl-D-glucopyranose (typically 0.1-1.0 µCi/mL) to each well. To determine non-specific uptake, a parallel set of wells should be pre-incubated with a glucose transport inhibitor like cytochalasin B.
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Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
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Stop Transport: Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of a glucose transport inhibitor (e.g., 20 µM cytochalasin B or 100 µM phloridzin).
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Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.
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Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Normalization: Determine the protein concentration of the cell lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
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Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake. Express the results as pmol or nmol of 3-OMG transported per mg of protein per minute.
Application in Signaling Pathway Analysis: The Insulin Signaling Cascade
3-O-Methyl-D-glucopyranose is a critical tool for dissecting the signaling pathways that regulate glucose transport. A prime example is the insulin signaling pathway leading to the translocation of GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue.
Insulin-Mediated GLUT4 Translocation
Insulin binding to its receptor on the cell surface initiates a phosphorylation cascade.[5] This involves the activation of the insulin receptor substrate (IRS) proteins, which in turn recruit and activate phosphatidylinositol 3-kinase (PI3K).[5] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream kinases, most notably Akt (also known as protein kinase B).[10] Activated Akt phosphorylates a number of substrates, ultimately leading to the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the plasma membrane increases the number of functional glucose transporters on the cell surface, thereby enhancing glucose uptake.
By using 3-OMG, researchers can specifically measure the functional consequence of this signaling cascade – the increase in glucose transport capacity – without the interference of glucose metabolism.
Caption: Insulin signaling pathway leading to GLUT4 translocation and 3-O-Methyl-D-glucopyranose uptake.
Synthesis of 3-O-Methyl-D-glucopyranose
The chemical synthesis of 3-O-Methyl-D-glucopyranose typically involves the selective methylation of the hydroxyl group at the C3 position of D-glucose. This requires the use of protecting groups for the other hydroxyl groups to ensure regioselectivity. A general synthetic strategy is as follows:
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Protection of C1, C2, C5, and C6 hydroxyl groups: D-glucose is first converted to a derivative where the hydroxyl groups at positions 1, 2, 5, and 6 are protected. For example, treatment of D-glucose with acetone can form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, leaving the C3 hydroxyl group free.
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Methylation of the C3 hydroxyl group: The free hydroxyl group at the C3 position is then methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride, NaH).
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Deprotection: The protecting groups are subsequently removed, typically by acid hydrolysis, to yield 3-O-Methyl-D-glucopyranose.
Conclusion
3-O-Methyl-D-glucopyranose is an indispensable tool in the fields of metabolism, physiology, and pharmacology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise and specific quantification of glucose transporter activity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing 3-OMG in their investigations of glucose transport and its regulation in both health and disease. As our understanding of the complexities of metabolic diseases continues to grow, the role of 3-O-Methyl-D-glucopyranose as a fundamental research tool remains as critical as ever.
References
- 1. Use of [3H]methylglucose and [14C]iodoantipyrine to determine kinetic parameters of glucose transport in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INSULIN-STIMULATED TRANSLOCATION OF GLUT4 TO THE PLASMA MEMBRANE IN RAT HIPPOCAMPUS IS PI3-KINASE DEPENDENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
